Broad-Spectrum Antibacterial Activity: Zone-of-Inhibition Profile Across Four Clinically Relevant Bacterial Strains
FabH-IN-1 (compound 3f) demonstrates broad-spectrum antibacterial activity in agar diffusion assays, producing measurable zones of inhibition against both Gram-positive and Gram-negative bacteria. This contrasts with several other FabH inhibitors (e.g., platencin) that are primarily active against Gram-positive organisms [2]. The quantitative zone-of-inhibition values (mean ± SD, mm) for FabH-IN-1 are as follows: Bacillus subtilis 9.6 ± 0.4, Staphylococcus aureus 11.6 ± 0.4, Staphylococcus epidermidis 15.6 ± 0.4, and Escherichia coli 11.6 ± 0.4 [1].
| Evidence Dimension | Antibacterial spectrum (zone of inhibition) |
|---|---|
| Target Compound Data | B. subtilis: 9.6 ± 0.4 mm; S. aureus: 11.6 ± 0.4 mm; S. epidermidis: 15.6 ± 0.4 mm; E. coli: 11.6 ± 0.4 mm |
| Comparator Or Baseline | Platencin (Gram-positive only; IC50 FabH = 3.91 µg/ml) [2]; Thiolactomycin (weak FabH inhibition, IC50 ≈ 110–700 µM) [3] |
| Quantified Difference | FabH-IN-1 exhibits activity against Gram-negative E. coli (11.6 mm zone) whereas platencin lacks reported Gram-negative activity. |
| Conditions | Agar diffusion assay; compound concentration not explicitly stated in abstract; values represent mean ± SD of inhibition zone diameters (mm). |
Why This Matters
Broad-spectrum activity against both Gram-positive and Gram-negative strains expands the utility of FabH-IN-1 in antibacterial screening cascades relative to Gram-positive-restricted FabH inhibitors.
- [1] Ahmad H, Ahmad F, Parveen S, Ahmad S, Azam SS, Hassan A. A combine approach of chemical synthesis, biological evaluation and structural dynamics studies revealed thiazole substituted arylamine derivatives as potent FabH enzyme inhibitors. Bioorg Chem. 2020;105:104426. View Source
- [2] Wang J, Soisson SM, Young K, Shoop W, Kodali S, Galgoci A, et al. Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties. Proc Natl Acad Sci USA. 2007;104(18):7612-7616. View Source
- [3] Jackowski S, Murphy CM, Cronan JE Jr, Rock CO. A missense mutation in the fabB (β-ketoacyl-acyl carrier protein synthase I) gene confers thiolactomycin resistance. J Biol Chem. 2002;277(20):17349-17358. View Source
